2-(4-Bromobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid
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Overview
Description
2-(4-Bromobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid is a synthetic organic compound that belongs to the class of substituted benzyl derivatives This compound is characterized by the presence of a bromobenzyl group, an ethoxyphenylamino group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is to start with the bromination of benzyl compounds to introduce the bromobenzyl group. This is followed by the introduction of the ethoxyphenylamino group through nucleophilic substitution reactions. The final step involves the formation of the butanoic acid moiety through carboxylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The industrial synthesis may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Bromobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
In biological research, this compound may be used to study the effects of substituted benzyl derivatives on biological systems. It can be used in assays to investigate enzyme interactions, receptor binding, and cellular uptake.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be explored for its activity against specific diseases or conditions, such as cancer, inflammation, or infectious diseases.
Industry
In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromobenzyl and ethoxyphenylamino groups may play a role in binding to specific sites on these targets, leading to modulation of their activity. The butanoic acid moiety may also contribute to the compound’s overall bioactivity by influencing its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorobenzyl)-4-[(4-methoxyphenyl)amino]-4-oxobutanoic acid
- 2-(4-Fluorobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid
- 2-(4-Methylbenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid
Uniqueness
Compared to similar compounds, 2-(4-Bromobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid is unique due to the presence of the bromobenzyl group, which can impart distinct chemical reactivity and biological activity. The ethoxyphenylamino group also contributes to its uniqueness by influencing its interaction with molecular targets.
Properties
Molecular Formula |
C19H20BrNO4 |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]-4-(4-ethoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C19H20BrNO4/c1-2-25-17-9-7-16(8-10-17)21-18(22)12-14(19(23)24)11-13-3-5-15(20)6-4-13/h3-10,14H,2,11-12H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
ZLPRDMRXEHOCBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(CC2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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